1-Bromo-2-methanesulfonyl-4-nitro-5-(trifluoromethoxy)benzene
Overview
Description
1-Bromo-2-methanesulfonyl-4-nitro-5-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C8H5BrF3NO5S and a molecular weight of 364.09 g/mol . It is characterized by the presence of a bromine atom, a methanesulfonyl group, a nitro group, and a trifluoromethoxy group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-methanesulfonyl-4-nitro-5-(trifluoromethoxy)benzene typically involves multiple steps, starting from commercially available precursorsSpecific reaction conditions, such as the choice of solvents, catalysts, and temperatures, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with optimized conditions for scalability. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-methanesulfonyl-4-nitro-5-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and catalysts such as palladium or copper.
Reduction Reactions: Reducing agents like hydrogen gas or metal hydrides are used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while reduction reactions produce amino-substituted compounds .
Scientific Research Applications
1-Bromo-2-methanesulfonyl-4-nitro-5-(trifluoromethoxy)benzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in various organic reactions.
Biology: It can be used in the development of bioactive compounds and as a probe in biochemical studies.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-methanesulfonyl-4-nitro-5-(trifluoromethoxy)benzene depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In reduction reactions, the nitro group is reduced to an amino group through electron transfer processes .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-nitrobenzene: Similar in structure but lacks the methanesulfonyl and trifluoromethoxy groups.
1-Bromo-4-methanesulfonyl-2-nitro-5-(trifluoromethoxy)benzene: A positional isomer with different substitution patterns on the benzene ring.
Uniqueness
1-Bromo-2-methanesulfonyl-4-nitro-5-(trifluoromethoxy)benzene is unique due to the combination of its functional groups, which impart specific reactivity and properties. The presence of the trifluoromethoxy group, in particular, enhances its electron-withdrawing capability, making it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
1-bromo-2-methylsulfonyl-4-nitro-5-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO5S/c1-19(16,17)7-3-5(13(14)15)6(2-4(7)9)18-8(10,11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHRASZRDOIERM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C(=C1)[N+](=O)[O-])OC(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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